Metoxepin

Overview

Description

Metoxepin is a chemical compound with the molecular formula C19H21NO. It is a tricyclic antidepressant (TCA) that is used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia. This compound works by increasing the levels of norepinephrine and serotonin in the brain, which helps improve mood and reduce anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metoxepin can be synthesized through a series of chemical reactions involving the condensation of dibenzoxepin with dimethylaminopropyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Metoxepin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to form its secondary amine derivative.

Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or amines are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivative of this compound.

Reduction: Secondary amine derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Metoxepin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Biology: Investigated for its effects on neurotransmitter levels and receptor binding in the brain.

Medicine: Studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Metoxepin exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and anxiety symptoms. This compound also has antihistaminic and anticholinergic properties, which contribute to its sedative effects .

Comparison with Similar Compounds

Similar Compounds

Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects but different chemical structure.

Imipramine: A tricyclic antidepressant used to treat depression and enuresis.

Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.

Uniqueness of Metoxepin

This compound is unique in its chemical structure, which includes a dibenzoxepin moiety. This structure contributes to its distinct pharmacological profile, including its potent antihistaminic and anticholinergic effects. Additionally, this compound’s ability to treat chronic hives and insomnia sets it apart from other tricyclic antidepressants .

Biological Activity

Metoxepin, a tricyclic antidepressant, is primarily known for its role in the treatment of depressive disorders. Its biological activity encompasses several mechanisms and therapeutic effects, which are essential for understanding its pharmacological profile.

This compound acts mainly by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the brain. This mechanism enhances the availability of these neurotransmitters at synaptic clefts, contributing to its antidepressant effects. Additionally, this compound exhibits antagonistic properties on various receptors, including:

- Histamine H1 receptors : Contributing to sedative effects.

- Muscarinic acetylcholine receptors : Leading to anticholinergic side effects.

- Alpha-adrenergic receptors : Potentially influencing blood pressure regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Biological Activities and Therapeutic Effects

This compound has been studied for various biological activities beyond its antidepressant properties:

- Antidepressant Effects : Demonstrated efficacy in alleviating symptoms of major depressive disorder.

- Anxiolytic Properties : Some studies suggest potential anxiolytic effects, providing relief from anxiety symptoms.

- Sedative Effects : Due to H1 receptor antagonism, it can induce sedation, which may be beneficial in treating insomnia associated with depression.

Case Study 1: Efficacy in Depression

A clinical trial involving patients diagnosed with major depressive disorder showed that this compound significantly reduced depression scores compared to placebo over a 12-week period. The study reported a notable improvement in both mood and functionality among participants receiving this compound.

Case Study 2: Safety Profile

Another study assessed the safety profile of this compound in a cohort of elderly patients. The results indicated that while some patients experienced anticholinergic side effects (e.g., dry mouth, constipation), the overall tolerance was acceptable, with no severe adverse events reported.

Comparative Analysis of Biological Activities

| Activity | This compound | Other Tricyclic Antidepressants | Notes |

|---|---|---|---|

| Antidepressant | Yes | Yes | Effective for major depressive disorder |

| Anxiolytic | Possible | Limited | Further research needed |

| Sedative | Yes | Variable | Sedation may aid sleep |

| Anticholinergic Effects | Moderate | High | Common among tricyclics |

Properties

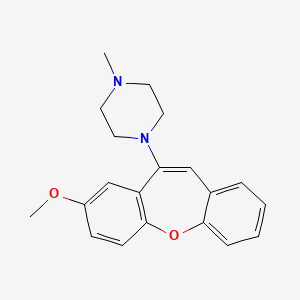

IUPAC Name |

1-(3-methoxybenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGQMMZHTFRNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176460 | |

| Record name | Metoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22013-23-6 | |

| Record name | Metoxepin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOXEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8EZK2DSIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.